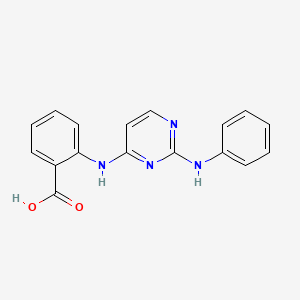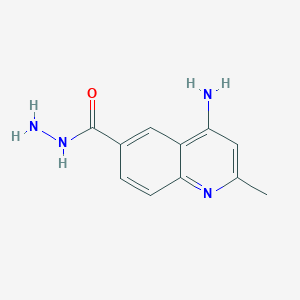
(E)-6-chloro-3-(3-(3-chlorophenyl)acryloyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, affecting cellular processes like apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound with a simpler structure and similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is unique due to the presence of the 3-chlorophenyl and 6-chloro substituents, which enhance its biological activity and specificity. These structural modifications can lead to improved pharmacokinetic properties and reduced side effects compared to other coumarin derivatives .
Propiedades
Fórmula molecular |
C18H10Cl2O3 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
6-chloro-3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H10Cl2O3/c19-13-3-1-2-11(8-13)4-6-16(21)15-10-12-9-14(20)5-7-17(12)23-18(15)22/h1-10H/b6-4+ |
Clave InChI |
VPIBYHFOJXEJCA-GQCTYLIASA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)

![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)
![[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111009.png)

![1-[2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15111024.png)

![4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one](/img/structure/B15111030.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)
